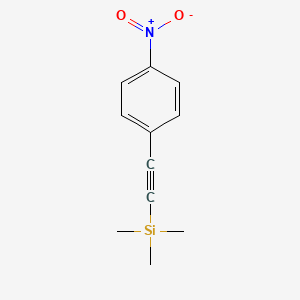

Trimethyl((4-nitrophenyl)ethynyl)silane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-(4-nitrophenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPIXZAXKQWEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401669 | |

| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-38-8 | |

| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Trimethyl 4 Nitrophenyl Ethynyl Silane

Palladium/Copper-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds, and they represent the most common approach for synthesizing arylalkynes like Trimethyl((4-nitrophenyl)ethynyl)silane. gelest.com The Sonogashira reaction, in particular, is a powerful and widely used method for this purpose. organic-chemistry.org

The most established and reliable method for preparing this compound is the Sonogashira coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 1-iodo-4-nitrobenzene (B147127), with a terminal alkyne, in this case, trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst, such as copper(I) iodide (CuI), and is carried out in the presence of an amine base. organic-chemistry.org

The trimethylsilyl (B98337) (TMS) group on the acetylene (B1199291) serves as a protecting group for the terminal alkyne proton, preventing self-coupling (Glaser coupling) and allowing for the selective formation of the desired cross-coupled product. gelest.com Under standard Sonogashira conditions, the carbon-silicon bond remains intact. gelest.com This approach provides an excellent and direct entry into a variety of substituted alkynylsilanes. gelest.com

The success of the Sonogashira coupling is highly dependent on the specific catalytic system and reaction parameters employed. The choice of palladium source, ligand, copper co-catalyst, solvent, and base can significantly impact reaction efficiency and yield.

A standard, high-yield protocol for the synthesis of this compound involves reacting 1-iodo-4-nitrobenzene with trimethylsilylacetylene using a catalytic system composed of dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and additional triphenylphosphine (B44618) (PPh₃) in dichloromethane (B109758) (CH₂Cl₂) as the solvent. This reaction, conducted under an inert atmosphere for 16 hours, can achieve yields of approximately 95%.

However, research has focused on developing more refined and milder systems. Copper-free Sonogashira couplings have gained attention to avoid issues associated with copper, such as catalyst deactivation and the formation of alkyne homocoupling byproducts. nih.gov For instance, air-stable, monoligated palladium precatalysts like [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine) have been successfully used for room-temperature, copper-free couplings of aryl bromides with alkynes. nih.gov These next-generation catalysts can expand the reaction scope and increase catalytic rates. nih.gov The choice of base and solvent also plays a critical role; systems using different bases like triethylamine (B128534) or potassium phosphate (B84403) in solvents such as tetrahydrofuran (B95107) (THF) or ethanol/water mixtures have been explored. researchgate.netbeilstein-journals.org

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Solvent / Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%), PPh₃ (10 mol%) | Dichloromethane | Inert atmosphere, 16h | ~95% | |

| Aryl Iodides | Terminal Alkynes | Pd/SF (0.25 mol%) | H₂O/EtOH / Triethylamine | 90 °C, Copper-free | Good to excellent | researchgate.net |

| Aryl Bromides | Alkynes | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | DMSO / TMP | Room temp., Copper-free | Up to 97% | nih.gov |

| Aryl Iodides | Phenylacetylene | Fe(acac)₃ / 2,2-bipyridine | N/A | N/A | Good | beilstein-journals.org |

Emerging Synthetic Routes for Substituted Silylalkynes

Beyond the traditional Sonogashira coupling, new synthetic strategies are emerging for the synthesis of substituted silylalkynes, offering alternative pathways and access to novel molecular structures.

One innovative approach is a palladium-catalyzed migratory Sonogashira reaction for synthesizing propargyl silanes. nih.gov This method utilizes a bromonaphthyl-substituted silane (B1218182) which, after oxidative addition to palladium, undergoes an aryl-to-alkyl migration to form a silylmethyl-Pd species. This intermediate then reacts with a terminal alkyne to yield the propargyl silane product under mild, copper-free conditions. nih.govresearchgate.net This strategy avoids the use of highly basic propargylmetal reagents or electrophilic silylmethyl halides. nih.gov

Another area of development involves replacing palladium with more earth-abundant and less expensive metals. Iron- and cobalt-catalyzed Sonogashira-type reactions are gaining significant attention as greener and more sustainable alternatives. beilstein-journals.org Various iron sources, from simple iron(III) chloride to iron nanoparticles, have been shown to effectively catalyze the coupling of aryl halides with terminal acetylenes. beilstein-journals.org

Furthermore, novel benzannulation reactions, such as the Asao-Yamamoto benzannulation, provide access to complex polycyclic aromatic systems containing a silylalkyne moiety. rsc.org This method involves the reaction of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes to regioselectively produce 2-halo-3-silylnaphthalenes, which are precursors to other functional aromatic systems. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, increased product purity, and significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov These advantages stem from the efficient and direct heating of the reaction mixture by microwave irradiation. researchgate.net

While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in the provided literature, the principles of MAOS are broadly applicable to the Sonogashira coupling. Many early examples of microwave-assisted synthesis were performed in domestic ovens, which lacked precise control, but modern laboratory microwave reactors offer excellent control over temperature and pressure, ensuring reproducibility. researchgate.net

Microwave irradiation has been successfully used for various coupling reactions and the synthesis of heterocyclic compounds, often under solvent-free conditions or with minimal solvent, which enhances the green credentials of the synthesis. researchgate.netarkat-usa.org For example, the synthesis of trans-4-nitrostilbene derivatives has been achieved in good yields within 10 minutes under microwave irradiation. researchgate.net Similarly, imines have been synthesized in high yield (90%) in just two minutes. researchgate.net The application of this technology to the palladium/copper-catalyzed synthesis of this compound could foreseeably reduce the lengthy 16-hour reaction time reported for conventional heating to mere minutes, while potentially improving yields and simplifying purification. arkat-usa.org

Iii. Reactivity and Transformation Mechanisms of Trimethyl 4 Nitrophenyl Ethynyl Silane

Selective Desilylation Reactions

The silicon-carbon (Si-C) bond in trimethyl((4-nitrophenyl)ethynyl)silane is susceptible to cleavage under specific conditions, a process known as desilylation. This reaction is fundamental to unmasking the terminal alkyne, which can then participate in a wide array of subsequent chemical transformations.

Protiodesilylation, or protodesilylation, is the cleavage of a carbon-silicon bond by a proton source. For this compound, this reaction is a crucial step to generate 4-ethynylnitrobenzene (also known as 4-nitrophenylacetylene), a terminal alkyne. The TMS group functions as a robust protecting group for the terminal alkyne, preventing its unwanted participation in reactions like Glaser coupling or other homocoupling side reactions during synthesis. gelest.comwikipedia.org Once the desired molecular framework is assembled, the TMS group can be cleanly removed.

The process is typically carried out under mild basic conditions. Common reagents include potassium carbonate in methanol (B129727) or fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). The strong electron-withdrawing effect of the nitro group at the para-position facilitates the nucleophilic attack required for Si-C bond cleavage.

Table 1: Conditions for Protiodesilylation of this compound

| Reagent/Conditions | Solvent | Temperature | Time | Yield | Product | Reference |

|---|

This controlled deprotection strategy is essential in multi-step syntheses where the terminal alkyne's reactivity needs to be temporarily masked. gelest.com

Chemoselectivity in the cleavage of the silicon-carbon bond is critical, especially in molecules with multiple silyl (B83357) groups or other sensitive functionalities. In this compound, the focus is on selectively cleaving the Si-C(sp) bond without affecting other parts of the molecule. The polarity of the Si-C bond, influenced by the electronegativity of the attached groups, governs its reactivity.

The cleavage of the bond in alkynylsilanes can be engineered to occur under specific catalytic conditions, sometimes involving enzymatic processes for related siloxane compounds. nih.gov For alkynylsilanes like this compound, the choice of desilylating agent and reaction conditions allows for high selectivity. Fluoride-based reagents (e.g., TBAF, HF) are particularly effective due to the high affinity of fluorine for silicon, forming a strong Si-F bond and thus driving the reaction forward. Basic conditions, such as using potassium carbonate or potassium tert-butoxide in wet DMSO, are also widely employed for the selective removal of the TMS group from silylated alkynes. researchgate.net

Carbon-Carbon Bond Forming Reactions

The ethynyl (B1212043) moiety in this compound is a powerful tool for constructing larger, conjugated molecular architectures through carbon-carbon bond forming reactions.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orglibretexts.org While this compound itself is often synthesized via a Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) and trimethylsilylacetylene (B32187), the resulting product can be deprotected and used in a subsequent Sonogashira reaction to create extended, unsymmetrical diarylalkynes. gelest.com

This two-step sequence involves:

Protiodesilylation: Removal of the TMS group from this compound to yield 4-ethynylnitrobenzene.

Sonogashira Coupling: Reaction of the newly formed terminal alkyne with a different aryl or vinyl halide (R-X) to build a more complex structure.

This method provides a strategic advantage for synthesizing unsymmetrically substituted alkynes, which are valuable components in materials science for creating poly(phenyleneethynylene)s (PPEs) and other conjugated polymers with specific electronic and optical properties. libretexts.org

Table 2: Representative Sonogashira Coupling Sequence

| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Product | Purpose | Reference |

|---|---|---|---|---|---|---|

| Synthesis | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, DMF | This compound | Initial silylated alkyne formation | |

| Deprotection | This compound | K₂CO₃/MeOH | N/A | 4-Ethynylnitrobenzene | Terminal alkyne generation |

A variation of the traditional Sonogashira coupling is the "sila-Sonogashira" reaction. In this approach, an alkynylsilane couples directly with an aryl halide without prior deprotection. libretexts.org The reaction is typically promoted by an activator, such as a fluoride source or a specific base, which facilitates the cleavage of the Si-C bond in situ. This allows for a one-pot synthesis, avoiding the separate deprotection step. gelest.com

While specific examples detailing the sila-Sonogashira reaction of this compound are not extensively documented in the provided context, the general principle has been applied to similar compounds like trimethyl(phenylethynyl)silane. researchgate.net For instance, the reaction of trimethyl(phenylethynyl)silane with iodobenzene (B50100) can be catalyzed by a palladium complex supported on silk fibroin under copper-free conditions to yield diphenylacetylene. researchgate.net This methodology suggests that this compound could potentially undergo similar direct coupling reactions with various aryl halides.

The carbon-carbon triple bond of the ethynyl group in this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures. nih.gov

One of the most significant cycloaddition reactions is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." After deprotection to form 4-ethynylnitrobenzene, the terminal alkyne can react with organic azides to form 1,2,3-triazoles with high regioselectivity and efficiency. nih.gov These triazole-containing compounds are of interest in medicinal chemistry and materials science.

Furthermore, silylalkynes can participate in Diels-Alder [4+2] cycloadditions, acting as dienophiles. nih.gov The presence of the electron-withdrawing 4-nitrophenyl group enhances the dienophilic character of the alkyne, making it more reactive towards electron-rich dienes. The silyl group can influence the regioselectivity of the cycloaddition and can be retained in the product for further transformations or removed post-reaction. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | (4-Nitrophenylethynyl)trimethylsilane | C₁₁H₁₃NO₂Si |

| 4-Ethynylnitrobenzene | 4-Nitrophenylacetylene | C₈H₅NO₂ |

| Trimethylsilylacetylene | Ethynyltrimethylsilane | C₅H₁₀Si |

| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | |

| Potassium Carbonate | K₂CO₃ | |

| Methanol | CH₄O | |

| Tetrabutylammonium fluoride | TBAF | C₁₆H₃₆FN |

| Potassium tert-butoxide | C₄H₉KO | |

| Dimethyl sulfoxide | DMSO | C₂H₆OS |

| Palladium(II) chloride | PdCl₂ | |

| Triphenylphosphine (B44618) | C₁₈H₁₅P | |

| Copper(I) iodide | CuI | |

| N,N-Dimethylformamide | DMF | C₃H₇NO |

| Trimethyl(phenylethynyl)silane | C₁₁H₁₄Si | |

| Iodobenzene | C₆H₅I |

Cycloaddition Reactions Involving the Ethynyl Moiety

[2+3] Cycloadditions for Heterocycle Synthesis

The carbon-carbon triple bond in this compound serves as a competent dienophile or dipolarophile for cycloaddition reactions, particularly [2+3] cycloadditions, which are a powerful tool for constructing five-membered heterocyclic rings. These reactions involve the combination of a three-atom dipole with the two-atom alkyne system.

A prominent example is the azide-alkyne cycloaddition, often catalyzed by copper or ruthenium, which yields triazole derivatives. While direct studies on this compound are specific, the reactivity of terminal alkynes in these cycloadditions is well-established. organic-chemistry.org For instance, the reaction of terminal alkynes with organic azides is a cornerstone of "click chemistry," providing high yields of 1,2,3-triazoles. The trimethylsilyl (B98337) group can be cleaved prior to the reaction to generate the terminal alkyne, which then participates in the cycloaddition.

Another significant [2+3] cycloaddition is the reaction with nitrile oxides to form isoxazoles or with tosylhydrazones, which generate diazo compounds in situ, to form pyrazoles. rsc.org The regioselectivity of these additions is influenced by the electronic nature of the substituents on both the dipole and the dipolarophile. rsc.org In the case of this compound, the electron-withdrawing nitro group significantly influences the electronic character of the alkyne, directing the regiochemical outcome of the cycloaddition.

Formation of Nitrogen-Containing Heterocycles (e.g., Triazines, Pyrazoles)

The ethynyl group of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles.

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). dergipark.org.tr Alternatively, and more relevant to the subject compound, they can be formed through the cycloaddition of diazo compounds or hydrazines to alkynes. organic-chemistry.orgnih.gov For this compound, after potential desilylation to the terminal alkyne, reaction with hydrazine or its derivatives can lead to the formation of a pyrazole (B372694) ring. dergipark.org.trnih.gov For example, the reaction of terminal alkynes with hydrazines, sometimes catalyzed by transition metals, is a known method for pyrazole synthesis. organic-chemistry.org The strong electron-withdrawing nature of the 4-nitrophenyl group can facilitate such reactions.

Triazines: The synthesis of 1,2,4-triazines can be achieved through the reaction of 1,2-dicarbonyl compounds with amidrazones. More direct routes involving alkynes include metal-catalyzed cyclization reactions. nih.gov The substitution of halogens on a pre-formed triazine ring with acetylenic groups via cross-coupling reactions is also a viable strategy. nih.gov While direct synthesis of a triazine ring from this compound as a primary building block is less common, its ethynyl moiety can be incorporated into a triazine structure. For instance, a trisubstituted 1,3,5-triazine (B166579) can be prepared by the substitution reaction of cyanuric chloride with terminal alkynes. nih.gov

Reactivity of the Nitro Group in Conjugated Systems

The nitro group is one of the most powerful electron-withdrawing groups and its presence on the phenyl ring of this compound dominates the molecule's electronic properties and provides a reactive handle for further transformations.

Reductive Transformations and Derivatives

The reduction of the aromatic nitro group to an amino group is a fundamental and highly useful transformation. wikipedia.org This reaction converts the strongly electron-withdrawing nitro functionality into a strongly electron-donating amino group, dramatically altering the molecule's electronic character and opening pathways to a vast array of new derivatives, such as amides, sulfonamides, and diazonium salts.

A variety of reagents can accomplish this transformation with high efficiency, and the choice of reductant can be critical to avoid the reduction of other functional groups present in the molecule, such as the alkyne. researchgate.net

Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups, but may also reduce alkynes. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral media | A classic and cost-effective method, generally selective for the nitro group. researchgate.net |

| SnCl₂ | Acidic media (e.g., HCl) | A mild and common laboratory reagent that selectively reduces nitro groups in the presence of many other functionalities. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Often used for selective reductions. |

| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| (Ph₃P)₃RuCl₂ / Zn/H₂O | Catalytic system | Can be tuned to selectively reduce a nitro group in the presence of an alkyne. acs.org |

The resulting 4-ethynyl-aniline derivative is a valuable bifunctional monomer for polymer synthesis and a building block in materials science and medicinal chemistry.

Influence on Electronic Properties and Charge Transfer

The para-nitro substituent exerts a profound influence on the electronic landscape of the entire molecule. As a potent electron-withdrawing group, it polarizes the π-system, pulling electron density from the phenyl ring and the ethynyl group towards itself.

This intramolecular charge transfer (ICT) from the electron-richer parts of the molecule to the electron-accepting nitro group is a key feature. chemrxiv.org Upon photoexcitation, this charge transfer can become even more pronounced, leading to a significant increase in the dipole moment of the molecule in the excited state. nih.gov This property is characteristic of "push-pull" chromophores, where an electron-donor (or a π-system) is conjugated with an electron-acceptor. chemrxiv.org

Key effects of the nitro group include:

Increased Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the acetylenic proton (after desilylation) compared to unsubstituted phenylacetylene.

Modified Reactivity: It enhances the electrophilicity of the phenyl ring and influences the regioselectivity of reactions at the alkyne, such as cycloadditions.

Spectroscopic Shifts: The ICT character strongly influences the UV-visible absorption spectrum of the molecule. Molecules with strong charge-transfer characteristics often exhibit significant solvatochromism, where the absorption wavelength changes with solvent polarity. chemrxiv.org

Nonlinear Optical Properties: The significant change in dipole moment between the ground and excited states is a prerequisite for second-order nonlinear optical (NIO) activity, making such push-pull systems interesting for materials science applications.

The interaction of molecules with electron-withdrawing groups like nitrobenzene (B124822) with materials such as single-walled carbon nanotubes has been shown to cause significant changes in electronic and Raman spectra due to molecular charge-transfer. purdue.edu

Silicon-Carbon Bond Transformations and Radical Chemistry

The trimethylsilyl (TMS) group serves primarily as a protecting group for the terminal alkyne, but the silicon-carbon bond itself can participate in specific transformations.

Hydrosilylation Reactions and Surface Attachment

Hydrosilylation is a reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne or alkene. wikipedia.org This reaction is a primary method for creating organosilicon compounds. libretexts.orgpageplace.de In the context of this compound, a hydrosilylation reaction would typically involve an external hydrosilane (R₃SiH) adding across the carbon-carbon triple bond. This process is generally catalyzed by transition metals, most notably platinum complexes. wikipedia.orgrsc.org The reaction with an alkyne can lead to vinylsilane products. wikipedia.org Asymmetric hydrosilylation can be achieved using chiral catalysts, yielding optically active organosilanes which are valuable synthetic intermediates. libretexts.org

Surface Attachment: Silanes are widely used for the chemical modification of surfaces, particularly inorganic substrates like silica, glass, and metal oxides that possess surface hydroxyl (-OH) groups. gelest.comresearchgate.netnih.gov The trimethylsilyl group in this compound is not ideal for direct covalent attachment, as it lacks the hydrolyzable groups (like alkoxy or chloro) typically found in silane (B1218182) coupling agents. asianpubs.orgsinosil.com

However, the molecule can be tethered to surfaces through several strategies:

Post-Desilylation Coupling: The TMS group can be easily removed to yield the terminal alkyne, 1-ethynyl-4-nitrobenzene (B13769). This terminal alkyne can then be attached to surfaces functionalized with azide (B81097) groups via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Reduction and Silanization: The nitro group can be reduced to an amine. This amine can then be reacted with, for example, an isocyanate-functionalized silane to create a urea (B33335) linkage, and this new, larger molecule can then be used to modify a surface.

Direct Hydrosilylation on H-terminated Silicon: Hydrogen-terminated silicon surfaces can undergo hydrosilylation with terminal alkynes, initiated by heat or UV light, to form a stable, covalently bound monolayer. wikipedia.org After removing the TMS group from this compound, the resulting terminal alkyne could be attached to a hydrogen-terminated silicon wafer via this method.

These surface modification strategies are crucial for applications in electronics, sensor technology, and biotechnology, where the properties of the nitrophenyl-ethynyl moiety can be imparted to a bulk material.

Radical-Mediated Processes and Silyl Radical Precursors

The involvement of this compound in radical-mediated processes is primarily hypothesized to occur through two main pathways: the generation of a radical anion via electron transfer to the nitroaromatic system, or the formation of silyl radicals under specific conditions.

The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to single-electron transfer (SET) from a suitable donor, forming a nitroaromatic radical anion. This species can then undergo further reactions. For instance, in the presence of a proton source, the nitro group could be reduced. While specific studies on this compound are not prevalent, the general mechanism for the reduction of nitroaromatics often involves radical anion intermediates.

Alternatively, the silicon-carbon bond, although generally robust, can be homolytically cleaved under photolytic or high-temperature conditions to generate a trimethylsilyl radical and a (4-nitrophenyl)ethynyl radical. However, such processes typically require significant energy input. More commonly, silyl radicals are generated from hydrosilanes (Si-H) or polysilanes (Si-Si). There is no readily available evidence to suggest that this compound is a common precursor for silyl radicals under typical laboratory conditions.

Table 1: Potential Radical-Mediated Reactions of this compound

| Reaction Type | Proposed Intermediate(s) | Potential Product(s) | Conditions |

| Single-Electron Transfer (SET) | This compound radical anion | Amino or other reduced nitro group derivatives | Chemical or electrochemical reduction |

| Photolytic Cleavage | Trimethylsilyl radical, (4-nitrophenyl)ethynyl radical | Hexamethyldisilane, 1,4-bis(4-nitrophenyl)buta-1,3-diyne | UV irradiation |

This table is based on theoretical possibilities and general reactivity patterns, as specific experimental data for this compound in these radical processes is not widely reported.

Interactions with Lewis Acids and Silyl Cation Generation

The interaction of this compound with Lewis acids can be complex, with potential coordination at multiple sites within the molecule. The lone pairs on the oxygen atoms of the nitro group represent the most probable sites for initial Lewis acid coordination. This interaction would further enhance the electron-withdrawing character of the nitro group, potentially influencing the reactivity of the rest of the molecule.

A second, albeit less favored, site for Lewis acid interaction is the π-system of the alkyne. Coordination of a Lewis acid to the ethynyl group would increase its electrophilicity, making it more susceptible to nucleophilic attack.

The generation of a silyl cation from this compound is a thermodynamically challenging process. Silyl cations are highly reactive species and are typically formed only with very strong Lewis acids and in non-nucleophilic solvents. The cleavage of the silicon-alkynyl bond to form a silyl cation would be facilitated by a strong Lewis acid that can abstract a leaving group from silicon. In the case of this compound, direct abstraction of the (4-nitrophenyl)ethynyl group by a Lewis acid to generate a trimethylsilyl cation is not a commonly observed reaction pathway. More typically, silyl cation generation involves the departure of a halide or a triflate group from a silicon center.

Table 2: Potential Interactions of this compound with Lewis Acids

| Lewis Acid (LA) | Potential Interaction Site | Proposed Intermediate | Potential Outcome |

| AlCl₃, BF₃ | Nitro group oxygen atoms | [O₂N-Ar-C≡C-SiMe₃]·LA adduct | Enhanced electron-withdrawing effect of the nitro group |

| TiCl₄ | Acetylenic π-bond | π-complex | Activation of the alkyne towards nucleophilic attack |

| Strong LA (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻) | Silicon center (hypothetical) | Trimethylsilyl cation (highly unlikely) | Desilylation (more likely via other mechanisms) |

This table represents hypothetical interactions based on the functional groups present in this compound. Specific experimental validation for this compound is not extensively documented.

Iv. Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and carbon NMR are fundamental for establishing the carbon-hydrogen framework of Trimethyl((4-nitrophenyl)ethynyl)silane.

The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their neighboring atoms. For this compound, the spectrum exhibits two main sets of signals. A sharp singlet appears in the upfield region, characteristic of the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. In the downfield aromatic region, two multiplets are observed corresponding to the protons on the 4-nitrophenyl ring. The strong electron-withdrawing effect of the nitro group deshields these aromatic protons, shifting them to a higher chemical shift compared to unsubstituted benzene. The integration of these signals confirms the proton ratio of the molecule.

The ¹³C NMR spectrum reveals all unique carbon environments. The spectrum for this compound shows signals for the methyl carbons of the TMS group, the two distinct carbons of the ethynyl (B1212043) bridge, and the carbons of the 4-nitrophenyl ring. The quaternary carbons, including the one attached to the silicon atom and the one bearing the nitro group, are also distinctly observed. The chemical shifts of the acetylenic carbons confirm the presence of the C≡C triple bond, and their specific positions indicate their connection to the silicon atom and the aromatic ring.

Detailed experimental data from literature, obtained in a deuterated chloroform (B151607) (CDCl₃) solvent, is presented below. bldpharm.com

Interactive Data Table: ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Source |

| ¹H | 8.17 | Multiplet | 2H, Aromatic (ortho to -NO₂) | bldpharm.com |

| ¹H | 7.59 (approx.) | Multiplet | 2H, Aromatic (meta to -NO₂) | bldpharm.com |

| ¹H | 0.27 | Singlet | 9H, -Si(CH₃)₃ | bldpharm.com |

| ¹³C | 147.3 | Singlet | Quaternary Aromatic (C-NO₂) | bldpharm.com |

| ¹³C | 132.8 | Singlet | Aromatic CH (ortho to -NO₂) | bldpharm.com |

| ¹³C | 130.1 | Singlet | Quaternary Aromatic (C-C≡) | bldpharm.com |

| ¹³C | 123.6 | Singlet | Aromatic CH (meta to -NO₂) | bldpharm.com |

| ¹³C | 102.8 | Singlet | Acetylenic C (-C≡C-Si) | bldpharm.com |

| ¹³C | 100.8 | Singlet | Acetylenic C (Ar-C≡C-) | bldpharm.com |

| ¹³C | -0.1 | Singlet | -Si(CH₃)₃ | bldpharm.com |

Note: The exact center of the multiplet for the aromatic protons meta to the nitro group was derived from the described range of 7.70 – 7.49 ppm. bldpharm.com

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful, though less common, tool specifically used to investigate the environment of the silicon atom. With a natural abundance of 4.7%, ²⁹Si is an NMR-active nucleus. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.

For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift value provides direct evidence for the silicon-carbon bond. In ethynylsilanes, the ²⁹Si nucleus is typically shielded compared to tetralkylsilanes. The presence of the electron-withdrawing 4-nitrophenyl group, conjugated through the ethynyl bridge, would influence the electron density at the silicon nucleus, causing a downfield shift relative to a simple alkyl-substituted ethynylsilane. While specific experimental data for this compound is not readily found in broad literature, related structures such as allyl(methyl)bis(phenylethynyl)silane show ²⁹Si signals in the expected region for such compounds. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostic peaks include:

N-O Stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group, typically found in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C≡C Stretching: A sharp, medium-to-weak absorption band corresponding to the alkyne C≡C triple bond stretch, expected around 2160 cm⁻¹. The intensity of this peak is enhanced due to the conjugation with the aromatic ring.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the C-H bonds on the phenyl ring appear above 3000 cm⁻¹, while the aromatic C=C ring stretches occur in the 1450-1600 cm⁻¹ region.

Si-C Vibrations: The trimethylsilyl group gives rise to a characteristic strong absorption due to the Si-C bonds, typically observed around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkyne (C≡C) | ~2160 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Nitro (NO₂) | 1550 - 1500 | Asymmetric Stretch |

| Nitro (NO₂) | 1370 - 1300 | Symmetric Stretch |

| Si-CH₃ | ~1250 | Symmetric Deformation |

| Si-C | ~840 | Rocking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for compounds containing conjugated systems.

The structure of this compound features an extended π-conjugated system that includes the 4-nitrophenyl group and the ethynyl bridge. This conjugation is responsible for strong absorption in the UV region. The expected electronic transitions are primarily π → π* transitions. The presence of the strong electron-withdrawing nitro group and the electron-donating character of the trimethylsilylethynyl group (via hyperconjugation) creates a "push-pull" system, which typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) to longer wavelengths compared to either parent chromophore alone. While specific experimental λmax values are not broadly published, the compound is described as an orange solid, suggesting absorption at the blue end of the visible spectrum, consistent with a highly conjugated system. bldpharm.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for this compound would confirm its elemental composition. The calculated monoisotopic mass is 219.071555 Da, corresponding to the molecular formula C₁₁H₁₃NO₂Si. chemspider.com

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 219 would be observed. The fragmentation pattern would likely involve characteristic losses:

Loss of a methyl group: A prominent peak at m/z = 204 (M-15), resulting from the cleavage of a Si-CH₃ bond to form a stable silicon-centered cation. This is a very common fragmentation pathway for trimethylsilyl compounds.

Cleavage of the Si-C(ethynyl) bond: Fragmentation can also occur at the silicon-alkyne bond, leading to other characteristic ions.

Analysis of these fragments allows for the step-by-step reconstruction of the molecule's structure, confirming the presence and connectivity of the trimethylsilyl and nitrophenylethynyl moieties.

Advanced Spectroscopic Methods

For complex molecules or for unambiguous assignment of all signals, advanced multi-dimensional NMR techniques can be employed.

Correlation Spectroscopy (COSY): A 2D NMR experiment that shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would display cross-peaks connecting the signals of the adjacent aromatic protons, confirming their ortho relationship on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum would show a correlation peak for each C-H bond, for example, linking the aromatic ¹H signals at ~8.17 ppm and ~7.59 ppm to their corresponding ¹³C signals at 132.8 ppm and 123.6 ppm, respectively. This provides definitive C-H connectivity information and helps to assign the carbon spectrum unambiguously.

These advanced methods, while not always necessary for a simple structure like this, provide an unparalleled level of detail and are invaluable for confirming assignments and elucidating the structures of more complex derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying molecules with unpaired electrons. While this compound in its ground state is a diamagnetic species with no unpaired electrons and therefore EPR-silent, its radical anion can be generated through chemical or electrochemical reduction of the nitro group. acs.orgnih.gov The resulting paramagnetic species is amenable to EPR analysis, which provides detailed information about the distribution of the unpaired electron's spin density across the molecule.

The nitroaromatic group is a well-known electron acceptor, and the radical anion of nitrobenzene (B124822) and its derivatives have been extensively studied. nih.govacs.orgrsc.org Upon reduction, the unpaired electron primarily localizes in the π* molecular orbital of the nitro group. rsc.org The EPR spectrum of the this compound radical anion is expected to be characterized by hyperfine coupling to the nitrogen nucleus of the nitro group and the protons on the aromatic ring.

The primary feature of the spectrum would be a triplet arising from the interaction of the unpaired electron with the nuclear spin of the nitrogen atom (14N, I=1). Each of these lines would be further split by the aromatic protons. The two protons ortho to the nitro group and the two protons meta to the nitro group are chemically equivalent in the parent molecule, but their magnetic equivalence in the radical anion would depend on the timescale of any conformational changes.

The magnitude of the hyperfine coupling constants (HFCs) is directly proportional to the spin density at the respective nucleus and provides a map of the unpaired electron's distribution. nih.govnih.gov For nitroaromatic radical anions, the nitrogen HFC (aN) is typically in the range of 9-14 Gauss (G). nih.gov The proton HFCs (aH) are generally smaller and their values for the ortho and meta positions provide insight into the extent of delocalization of the unpaired electron onto the aromatic ring.

Table 1: Postulated Hyperfine Coupling Constants for the Radical Anion of this compound

| Nucleus | Position | Expected Hyperfine Coupling Constant (a) in Gauss (G) |

| 14N | Nitro Group | 9.0 - 14.0 |

| 1H | ortho-protons | 3.0 - 4.0 |

| 1H | meta-protons | 1.0 - 1.5 |

| 29Si | Trimethylsilyl | < 1.0 |

Note: The values presented are illustrative and based on data for similar nitroaromatic radical anions. Actual experimental values may vary.

The small HFC expected for 29Si (I=1/2, natural abundance 4.7%) would likely not be resolved in a standard continuous-wave EPR spectrum but could potentially be determined using more advanced techniques like Electron-Nuclear Double Resonance (ENDOR). The study of the EPR spectrum of the this compound radical anion can thus provide a detailed picture of its electronic structure.

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the three-dimensional structure of a molecule. brightspec.combrightspec.com It measures the frequencies of transitions between quantized rotational states of a molecule. wikipedia.org For a molecule to have a rotational spectrum, it must possess a permanent dipole moment, which this compound does due to the presence of the polar nitro group.

The rotational spectrum of a molecule is determined by its moments of inertia, which are in turn dependent on the precise arrangement of its atoms and their masses. wikipedia.org By analyzing the rotational spectrum, it is possible to determine the rotational constants (A, B, and C), from which a definitive molecular structure can be derived with bond lengths and angles determined to a high degree of accuracy.

A key strength of MRR is its ability to distinguish between different isotopic species (isotopologues) of a molecule. brightspec.com By studying the rotational spectra of this compound containing heavier isotopes at natural abundance or through isotopic enrichment (e.g., 13C, 15N, 29Si, 30Si), the positions of these specific atoms within the molecular structure can be precisely determined using Kraitchman's equations. This method has been successfully applied to determine the structures of various organosilicon molecules. illinois.edu

Table 2: Predicted Rotational Constants for the Principal Isotopologue of this compound and Selected Isotopologues

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| Normal (12C, 14N, 28Si) | Value 1 | Value 2 | Value 3 |

| 13C (phenyl, C1) | Slightly < Value 1 | Slightly < Value 2 | Slightly < Value 3 |

| 15N | Slightly < Value 1 | Slightly < Value 2 | Slightly < Value 3 |

| 29Si | Slightly < Value 1 | Slightly < Value 2 | Slightly < Value 3 |

Note: The table illustrates the expected relative changes in rotational constants upon isotopic substitution. Precise values would need to be determined experimentally or through high-level quantum chemical calculations.

The high resolution of MRR spectroscopy can also resolve fine and hyperfine structures in the rotational transitions. For instance, the interaction of the nuclear quadrupole moment of the 14N nucleus (I=1) with the molecule's electric field gradient would cause splitting of the rotational lines, providing further details about the electronic environment around the nitrogen atom. wikipedia.org While no specific MRR study on this compound has been published, the technique holds immense potential for its definitive structural elucidation in the gas phase.

V. Applications in Advanced Materials and Chemical Synthesis

Utilization in Organic Synthesis as Versatile Building Blocks

In organic synthesis, Trimethyl((4-nitrophenyl)ethynyl)silane serves as a fundamental building block for constructing more elaborate aromatic and heterocyclic structures. Its versatility stems from the presence of multiple reactive sites that can be addressed selectively. The trimethylsilyl (B98337) (TMS) group primarily functions as a protecting group for the terminal alkyne, preventing its unwanted side reactions while other parts of the molecule are being modified. This TMS group can be easily removed under mild basic conditions, such as using potassium carbonate in methanol (B129727), to reveal the terminal alkyne, 4-nitrophenylacetylene, in high yield.

This unmasked alkyne is a key intermediate for various coupling reactions. The most prominent application is in the Sonogashira cross-coupling reaction, where it can be paired with aryl or vinyl halides to form extended π-conjugated systems. The compound itself is typically synthesized via a Sonogashira coupling between 1-iodo-4-nitrobenzene (B147127) and trimethylsilylacetylene (B32187). Furthermore, the electron-withdrawing nitro group can be reduced to an amino group, which can then undergo a host of other transformations, including diazotization and amide bond formation, further expanding its synthetic utility.

Key Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product | Typical Yield | Significance |

|---|---|---|---|---|

| Desilylation (TMS Cleavage) | K₂CO₃, Methanol, 50°C | 4-Nitrophenylacetylene | 85–92% | Unveils the terminal alkyne for subsequent reactions. |

| Nitro Group Reduction | Pd/C, H₂ (1 atm), Ethanol, 25°C | 4-Ethynylaniline derivative | >90% | Creates a versatile amino functional group for further derivatization. |

| Sonogashira Coupling (Post-Desilylation) | Aryl Halide, Pd/Cu catalyst, Amine base | Disubstituted Alkyne | Variable | Forms carbon-carbon bonds to build complex conjugated systems. |

Integration into Polymeric and Conjugated Systems

The unique electronic and structural features of this compound make it an attractive monomer or precursor for the synthesis of advanced polymeric and conjugated materials.

This compound is utilized in creating novel polymers with tailored properties. The rigid, linear structure of the ethynylphenyl unit can be incorporated into polymer backbones to enhance thermal stability and introduce conjugation, which is essential for electronic and photonic applications. The polymerization can proceed through the alkyne functionality, often after desilylation, to create poly(phenylene ethynylene)s (PPEs) and other related conjugated polymers.

The presence of the nitro group offers a powerful tool for post-polymerization modification. Once the polymer backbone is formed, the nitro groups can be chemically transformed into other functionalities (e.g., amines), allowing for the fine-tuning of the polymer's solubility, electronic properties, and ability to coordinate with metal ions or bind to biological targets. This approach separates the challenges of polymerization from the introduction of sensitive functional groups.

The terminal alkyne, made accessible after removing the TMS group, is a perfect substrate for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it an ideal tool for polymer synthesis and modification. By reacting the deprotected alkyne of the nitrophenylacetylene unit with molecules containing one or more azide (B81097) (N₃) groups, stable 1,2,3-triazole rings are formed.

This methodology is used for:

Polymer Synthesis : Reacting difunctional alkyne monomers with diazide linkers can produce high molecular weight polymers with triazole rings integrated into the main chain.

Grafting and Side-Chain Functionalization : Pre-existing polymers containing azide side groups can be functionalized by grafting the nitrophenylacetylene unit onto them. nih.gov

Surface Modification : Self-assembled monolayers on surfaces can be functionalized with this molecule to alter surface properties or attach other layers.

The robust nature of the triazole linker ensures that the resulting materials have high chemical and thermal stability.

Contributions to Nonlinear Optical (NLO) Materials Development

Materials with strong nonlinear optical (NLO) properties are critical for technologies like optical communications, data processing, and frequency conversion. The design of molecules with large NLO responses often relies on creating specific electronic asymmetries.

This compound is an archetypal component for building donor-π-acceptor (D-π-A) chromophores, which are the cornerstone of molecular NLO materials. nih.gov In this design:

Acceptor (A) : The 4-nitrophenyl group is a powerful electron-accepting unit due to the strong electron-withdrawing nature of the nitro (-NO₂) group.

π-Bridge (π) : The ethynyl (B1212043) (acetylenic) linker acts as an efficient π-bridge, facilitating electronic communication and charge delocalization between the two ends of the molecule. nih.gov

While the trimethylsilyl group itself is not a strong donor, the molecule serves as a crucial acceptor-π-bridge (A-π) building block. To complete the D-π-A structure, a suitable electron-donating group (e.g., an amino or methoxy (B1213986) group) is attached to the other side of the molecule, often by synthesizing a larger structure where the TMS-NPE derivative is one component. The interaction between the donor and acceptor through the π-bridge leads to a significant intramolecular charge transfer (ICT) upon excitation by light, which is the fundamental origin of high molecular NLO response (hyperpolarizability). nih.govresearchgate.net

The large second-order (β) and third-order (γ) hyperpolarizabilities arising from the D-π-A structure are prerequisites for key NLO applications. nih.govresearchgate.net

Electro-Optic (EO) Modulation : Materials containing chromophores derived from TMS-NPE can exhibit the Pockels effect, where the refractive index of the material changes in response to an applied electric field. This effect is the basis for electro-optic modulators, which encode electrical signals onto optical beams in high-speed fiber-optic communication networks. researchgate.net The efficiency of such modulators is directly related to the magnitude of the material's second-order NLO response.

Frequency Doubling : Also known as second-harmonic generation (SHG), this process converts two photons of a certain frequency into a single photon with twice the frequency (and half the wavelength). This requires materials with a large second-order susceptibility (χ⁽²⁾), which arises from the non-centrosymmetric alignment of D-π-A chromophores in a bulk material. Derivatives of TMS-NPE are designed to maximize this property for applications in lasers and other photonic devices.

The development of materials incorporating these chromophores involves embedding them in a polymer matrix and then aligning them using an electric field (poling) to create the necessary non-centrosymmetric bulk structure.

Emerging Applications in Sensing and Molecular Probes

The dual functionality of this compound makes it a compound of interest for creating sophisticated sensing platforms and molecular probes. The trimethylsilyl-protected ethynyl group provides a mechanism for covalent attachment to surfaces or other molecules, while the nitrophenyl group offers a reducible electrochemical signature or a site for further chemical elaboration.

The development of sensitive and selective immunosensors is a cornerstone of modern diagnostics. A key strategy in constructing these sensors involves the modification of electrode surfaces with self-assembled monolayers (SAMs) that can immobilize antibodies. This compound is a promising candidate for this application due to its structural features that allow for both surface attachment and subsequent bio-conjugation.

Research has shown that trimethylsilylacetylene (TMSA) derivatives can form stable and well-ordered SAMs on gold surfaces. nih.gov The ethynyl group is crucial for the self-assembly process, participating in the formation of a chemical bond with the gold substrate. nih.gov In the case of this compound, the molecule would anchor to the gold surface via the ethynylsilane group. The trimethylsilyl group serves to protect the terminal alkyne during synthesis and can be removed to facilitate attachment. This process results in a surface densely packed with nitrophenyl groups pointing away from the electrode.

The terminal nitrophenyl groups of the SAM are electroactive. The nitro group can be electrochemically reduced to an amino group (-NH2). This newly formed amino group can then be used to covalently immobilize antibodies onto the sensor surface using standard bioconjugation chemistries, such as those involving carbodiimide (B86325) crosslinkers. The successful immobilization of antibodies is the basis for the immunosensor's ability to selectively capture its target antigen. The binding of the target antigen to the immobilized antibodies can be detected by various electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) or differential pulse voltammetry (DPV), which measure changes in the electrical properties of the electrode surface.

Table 1: Potential Steps in Immunosensor Fabrication using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Surface Preparation | Cleaning of the gold electrode surface. | To ensure a clean and uniform surface for SAM formation. |

| 2. SAM Formation | Immersion of the clean gold electrode in a solution of this compound. | To form a self-assembled monolayer with terminal nitrophenyl groups. |

| 3. Nitro Group Reduction | Electrochemical reduction of the nitrophenyl groups on the SAM. | To convert the nitro groups to reactive amino groups. |

| 4. Antibody Immobilization | Covalent coupling of specific antibodies to the amino-terminated SAM. | To create a bio-recognition layer for the target antigen. |

| 5. Blocking | Treatment with a blocking agent (e.g., bovine serum albumin). | To prevent non-specific binding of other molecules to the sensor surface. |

The synthesis of modified nucleobases is of significant interest for the development of therapeutic oligonucleotides and for studying the structure and function of nucleic acids. nih.gov this compound serves as a valuable precursor in this field, primarily through its deprotected form, 1-ethynyl-4-nitrobenzene (B13769). The trimethylsilyl group acts as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions during preceding synthetic steps. This protecting group can be easily removed under mild conditions when the alkyne is needed for a subsequent reaction.

A key application of the resulting 1-ethynyl-4-nitrobenzene is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry." This reaction allows for the efficient and specific coupling of the alkyne to an azide-modified nucleoside. For instance, researchers have synthesized modified nucleosides by reacting 1-ethynyl-4-nitrobenzene with azidophenyl-modified deoxycytidine and deoxyadenosine (B7792050) derivatives. nih.gov

In a reported synthesis, azidophenyl-modified nucleosides were reacted with 1-ethynyl-4-nitrobenzene in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) (which reduces Cu(II) to the active Cu(I) catalyst). nih.gov This reaction resulted in the formation of nitrophenyltriazole-modified nucleosides in good yields. The nitrophenyl group in the resulting modified nucleobase is redox-active, making it useful as an electrochemical label for detecting DNA-protein interactions or for other bioanalytical applications. nih.gov

Table 2: Synthesis of Nitrophenyltriazole-Modified Nucleosides using 1-ethynyl-4-nitrobenzene

| Starting Nucleoside | Product | Reaction Yield | Reference |

|---|---|---|---|

| 5-(4-Azidophenyl)-2'-deoxycytidine | 5-[4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl]phenyl-2'-deoxycytidine | 94% | nih.gov |

This synthetic strategy highlights the utility of this compound as a stable and versatile source of the 4-nitrophenylethynyl moiety for the construction of complex, functionally-rich biomolecules.

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of organic reactions. For Trimethyl((4-nitrophenyl)ethynyl)silane, DFT calculations can elucidate the potential energy surfaces of its various transformations, such as cycloaddition reactions involving the alkyne moiety. nih.gov

Theoretical studies on related silylalkynes demonstrate that DFT methods, such as B3LYP, are effective in mapping the pathways of these reactions. gelest.com Calculations can identify and characterize the geometries of reactants, transition states, and products. The strong electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electron density of the ethynyl (B1212043) group, a feature that DFT can quantify to predict reactivity and regioselectivity. For instance, in a [3+2] cycloaddition reaction, DFT calculations can determine the activation energies for the formation of different regioisomers, thereby predicting the likely experimental outcome. While specific DFT studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the principles are well-established from research on similar systems. researchgate.net

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical [3+2] Cycloaddition Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Azide (B81097) | 0.0 |

| TS1 | Transition state for Path A (5-silyl-triazole) | +18.5 |

| TS2 | Transition state for Path B (4-silyl-triazole) | +21.2 |

| Product A | 1-Aryl-5-(trimethylsilyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | -25.7 |

| Product B | 1-Aryl-4-(trimethylsilyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole | -22.1 |

| Note: Data are hypothetical and for illustrative purposes, based on typical values for similar cycloaddition reactions. |

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers an alternative perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions alone, govern reaction outcomes. analis.com.my An MEDT analysis of reactions involving this compound would focus on the flow of electron density along the reaction coordinate.

Given the polarized nature of the molecule—with the electron-withdrawing nitrophenyl group and the silicon atom—its reactions are expected to have a significant polar character. MEDT analyzes the global electron density transfer (GEDT) at the transition state to classify mechanisms. researchgate.net For a polar reaction involving this compound, a significant GEDT value would be expected. The theory uses conceptual DFT descriptors and the topological analysis of the Electron Localization Function (ELF) to understand bonding changes throughout the reaction. This approach can provide a detailed picture of how new bonds are formed, for example, in the cycloaddition reactions mentioned previously, clarifying whether the mechanism is synchronous or asynchronous. researchgate.net

Quantum Chemical Calculations (QCC) for Electronic and Optical Properties

This compound possesses a classic "push-pull" electronic structure, although in this case, it is more of a "pull-pull" or "acceptor-π-acceptor" type system with the trimethylsilyl (B98337) group being weakly electron-donating or -accepting depending on the electronic context and the potent electron-withdrawing nitro group. Such architectures are of great interest for nonlinear optical (NLO) applications. Quantum chemical calculations are essential for predicting the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

Theoretical studies on similar push-pull molecules like p-nitroaniline have shown that DFT methods can provide reliable predictions of β values. analis.com.my For this compound, the extended π-conjugation provided by the ethynyl bridge facilitates intramolecular charge transfer (ICT) from the silyl-alkyne portion to the nitrophenyl group upon electronic excitation, which is a key requirement for a large NLO response. Calculations would likely show a significant β value, making it a candidate for NLO materials. researchgate.netresearchgate.net

Table 2: Calculated First Hyperpolarizability (β) for NLO Chromophores

| Compound | Method | β (esu) |

| Urea (B33335) (reference) | CAM-B3LYP/6-31++G(d,p) | 0.066 × 10⁻³⁰ |

| p-Nitroaniline | DFT/B3LYP | 9.6 × 10⁻³⁰ |

| This compound (Hypothetical) | DFT/CAM-B3LYP | 25.0 × 10⁻³⁰ |

| Note: Values for Urea and p-Nitroaniline are from literature for comparison. researchgate.net The value for this compound is a hypothetical prediction based on its structure. |

Quantum chemical calculations are fundamental for understanding the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. nih.gov

For this molecule, the HOMO is expected to be localized primarily on the phenylethynyl fragment, while the LUMO would be centered on the electron-deficient nitrophenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and the energy required for electronic excitation. rsc.org The presence of the strong nitro acceptor group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap. This small gap facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can be visualized using molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis. nih.gov

Table 3: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculation Level | Value |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.85 eV |

| LUMO Energy | B3LYP/6-311G(d,p) | -3.20 eV |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 3.65 eV |

| Dipole Moment | B3LYP/6-311G(d,p) | 5.10 D |

| Note: These are representative values expected from a DFT calculation on this molecule. |

Kinetic and Thermodynamic Modeling of Transformations

Computational modeling allows for the detailed study of the kinetic and thermodynamic aspects of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a given transformation of this compound can be constructed. gelest.com

From this profile, key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined. A negative ΔG indicates a spontaneous process. Kinetically, the height of the energy barrier (activation energy, ΔG‡) determines the reaction rate. gelest.com For example, modeling the desilylation reaction would allow for a comparison of the thermodynamic stability of the silylated compound versus its desilylated counterpart, 4-nitrophenylacetylene, and provide the activation energy required for the cleavage of the C-Si bond under specific conditions.

Table 4: Hypothetical Thermodynamic Parameters for the Desilylation Reaction

| Parameter | Value (kcal/mol) |

| ΔH (Enthalpy of Reaction) | -5.2 |

| ΔS (Entropy of Reaction) | +2.5 cal/mol·K |

| ΔG (Gibbs Free Energy of Reaction at 298 K) | -6.0 |

| ΔG‡ (Activation Energy) | +22.8 |

| Note: Data are hypothetical and illustrative of what a computational study would yield. |

Surface Interactions and Wettability Studies of Silane (B1218182) Coatings

Silanes are widely used to modify the surfaces of materials like glass, silicon wafers, and metal oxides. This compound can, in principle, be used to form self-assembled monolayers (SAMs), although its typical use is as a synthetic intermediate. If used as a coating, its surface properties would be dictated by the exposed functional groups.

Theoretical studies can model the interaction of such silane molecules with a substrate (e.g., silica). nih.gov These models predict the orientation of the molecules on the surface and the resulting surface energy. The wettability of a surface, typically quantified by the water contact angle (WCA), is directly related to its surface energy. researchgate.net A coating of this compound would present the nitrophenyl groups to the exterior. The polar nitro group combined with the hydrophobic phenyl ring would likely result in a moderately hydrophobic surface, but not superhydrophobic. researchgate.net Computational models can predict the work function of the modified surface, which has been shown to correlate with its hydrophobicity. nih.gov

Table 5: Water Contact Angles for Surfaces Modified with Different Silanes

| Silane Coating | Substrate | Water Contact Angle (°) |

| Uncoated Silica | Silicon Wafer | ~20° (Hydrophilic) |

| Trimethylchlorosilane | Silicon Wafer | ~102° (Hydrophobic) |

| Fluoroalkylsilane | Silicon Wafer | >150° (Superhydrophobic) |

| This compound (Hypothetical) | Silicon Wafer | ~85° (Moderately Hydrophobic) |

| Note: Data for known silanes are from literature. The value for the title compound is a hypothetical estimate based on its chemical structure. |

Vii. Conclusion and Future Research Directions

Current Achievements and Limitations in Trimethyl((4-nitrophenyl)ethynyl)silane Research

Research into this compound has solidified its role as a versatile and valuable building block in modern organic synthesis and materials science. The compound's unique structure, which marries a trimethylsilyl (B98337) (TMS) protected alkyne with an electron-poor aromatic ring, underpins its significant utility.

One of the primary achievements is its extensive use in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. The presence of the electron-withdrawing nitro group at the para-position enhances the reactivity of the molecule, facilitating efficient carbon-carbon bond formation with various aryl halides. This reactivity has established the compound as a reliable precursor for constructing complex π-conjugated systems. Furthermore, its utility has been demonstrated in metal-free azide-alkyne cycloadditions, showcasing its value in synthesizing intricate organic molecules without the need for metallic catalysts. The trimethylsilyl group provides stability and serves as a removable protecting group, allowing for sequential and controlled synthetic transformations.

However, the compound is not without its limitations. The strong electron-withdrawing nature of the nitro group, while beneficial for certain reactions, can be a hindrance in others. For instance, it is reported to be less effective in Suzuki-Miyaura couplings compared to its boronate ester derivatives. Another potential limitation is the reduced thermal stability that the nitro group may impart compared to halogenated analogs. A significant gap in the current body of knowledge is the lack of comprehensive data on many of its physical and chemical properties, with many parameters listed as "not available" in scientific databases. aksci.com

Table 1: Reactivity Profile of this compound in Common Cross-Coupling Reactions

| Reaction Type | Reactivity/Efficacy | Notes |

| Sonogashira Coupling | Efficient | The electron-withdrawing nitro group enhances reactivity, stabilizing transition states. |

| Azide-Alkyne Cycloaddition | Effective (Metal-Free) | Has been shown to participate effectively in metal-free cycloaddition reactions. |

| Suzuki-Miyaura Coupling | Less Effective | The nitro-substituted compound shows incompatible reactivity in this role. |

Prospective Research Avenues and Untapped Potential

The existing research provides a strong foundation for several promising future research directions for this compound. Its untapped potential lies in the systematic exploration of applications that leverage its distinct electronic and structural features.

A significant prospective avenue is in the field of materials science. While its role as a precursor is acknowledged, dedicated research into the specific properties of polymers, composites, and semiconductors derived from this compound is an area ripe for exploration. Its defined structure makes it an interesting candidate as an organic monomer for creating Covalent Organic Frameworks (COFs), potentially leading to materials with tailored porosity and electronic properties. bldpharm.com

In medicinal chemistry, the compound's role as a precursor for drug development has been noted. Future work could focus on using it as a scaffold to synthesize libraries of novel compounds for biological screening. The nitro group can be readily reduced to an amine, which opens up a vast number of subsequent chemical modifications to create biologically active molecules. Furthermore, its potential for developing molecular probes for biological studies remains largely untapped and warrants investigation.

A systematic study to fully characterize its physical, chemical, and spectroscopic properties is also crucial. aksci.com Filling these knowledge gaps would enable more precise control over its applications and could reveal unforeseen uses.

Broader Impact on Chemical Science and Technology

The impact of this compound on chemical science and technology stems from its utility as a multi-functional synthetic tool. Its dual functionality—combining a stable, yet reactive, TMS-protected alkyne with a modifiable nitro-functionalized aromatic ring—provides chemists with a powerful module for molecular engineering.

This compound contributes significantly to the synthetic chemist's toolbox for building complex aromatic and acetylenic architectures. The ability to perform sequential coupling and functional group interconversion reactions from a single, stable starting material streamlines synthetic pathways, saving time and resources. This is particularly impactful in the synthesis of conjugated materials used in optoelectronics, such as organic light-emitting diodes (OLEDs), where precise control over the molecular structure is paramount.

From a technological standpoint, this compound is a key contributor to the development of advanced materials. By providing a reliable method for incorporating nitro-phenyl-ethynyl units into larger structures, it facilitates the creation of novel polymers and semiconductors with potentially enhanced electronic properties. As research continues to push the boundaries of molecular electronics and functional materials, the demand for versatile and precisely functionalized building blocks like this compound is set to grow, cementing its importance in both academic research and industrial innovation.

Q & A

Q. What are the optimal synthetic protocols for preparing trimethyl((4-nitrophenyl)ethynyl)silane, and how do reaction conditions influence yield?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. A standard protocol involves reacting 1-iodo-4-nitrobenzene with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%), and PPh₃ (10 mol%) in CH₂Cl₂ under inert conditions. After 16 hours, the product is isolated via extraction and purified by flash chromatography, yielding ~95% . Variations in solvent (e.g., THF vs. CH₂Cl₂) or catalyst loading may reduce yields due to competing side reactions or incomplete coupling .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks at δ 8.16 (d, J = 8.7 Hz, 2H, Ar–H), 7.61 (d, J = 8.7 Hz, 2H, Ar–H), and 0.18 (s, 9H, Si(CH₃)₃) confirm the structure .

- X-ray crystallography : For derivatives (e.g., ethynyl-functionalized pillar[5]arenes), triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.189 Å, b = 8.242 Å) validate molecular geometry .

Q. What safety precautions are necessary when handling this compound?

The compound has GHS hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity across studies?

Discrepancies in yields (e.g., 81% vs. 95%) often stem from differences in purification methods (e.g., column chromatography vs. precipitation) or trace moisture in solvents. Analytical techniques like GC-MS or HPLC can identify impurities (e.g., unreacted acetylene or Pd residues) .

Q. What role does the nitro group play in modulating electronic properties during coupling reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the aryl halide, accelerating oxidative addition to Pd(0) catalysts. This is evidenced by upfield shifts in ¹³C NMR (δ 141.9 for C≡C–Si vs. δ 132.4 in non-nitrated analogs) .

Q. How can this compound be applied in designing functional materials (e.g., polymers or MOFs)?

The ethynyl group enables Sonogashira coupling to construct π-conjugated systems. For example, it has been used to synthesize pillar[5]arene-based polymers for supramolecular assemblies. Post-functionalization involves deprotection of the trimethylsilyl group under mild fluoride conditions (e.g., TBAF) .

Q. What factors influence the compound’s stability under varying experimental conditions?

Stability is pH- and solvent-dependent. In polar aprotic solvents (DMF, DMSO), the compound is stable for weeks at −20°C. However, in protic solvents (MeOH, H₂O), rapid hydrolysis occurs, forming 4-nitrophenylacetylene and hexamethyldisiloxane .

Q. What mechanistic insights explain the efficacy of Pd catalysts in its synthesis?

Pd(0) undergoes oxidative addition with the aryl iodide, forming a Pd(II) intermediate. Subsequent transmetalation with trimethylsilylacetylene and reductive elimination yield the product. Base additives (e.g., iPr₂NH) neutralize HI byproducts, preventing catalyst deactivation .

Methodological Notes

- Yield Optimization : Pre-drying solvents over molecular sieves and degassing with N₂ improves reproducibility.

- Purification : Use silica gel with low polarity eluents (heptanes:EtOAc = 20:1) to avoid decomposition .

- Advanced Applications : Pair with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties for material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |